Treprostinil diolamine
Overview
Description
See also: Treprostinil (has active moiety).
Mechanism of Action
- Treprostinil diolamine primarily targets the prostacyclin pathway. It is a stable analogue of prostacyclin, a prostaglandin that acts as an anti-thrombotic agent and a potent vasodilator .
Target of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Treprostinil diolamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including prostacyclin receptors (IP receptors) on the surface of vascular smooth muscle cells and platelets. By binding to these receptors, this compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP results in the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation .
Cellular Effects
This compound exerts multiple effects on different cell types and cellular processes. In endothelial cells, it promotes vasodilation by enhancing the production of nitric oxide and reducing the levels of endothelin-1, a potent vasoconstrictor. In smooth muscle cells, this compound inhibits proliferation and induces relaxation, which helps in reducing pulmonary vascular resistance. Additionally, it influences cell signaling pathways, such as the cAMP pathway, and modulates gene expression related to vasodilation and anti-proliferative effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to IP receptors on target cells. This binding activates adenylate cyclase, which converts adenosine triphosphate (ATP) to cAMP. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various target proteins, resulting in vasodilation and inhibition of platelet aggregation. This compound also affects gene expression by modulating transcription factors involved in the regulation of vascular tone and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained vasodilation and reduced pulmonary artery pressure. Prolonged use may also result in desensitization of IP receptors, necessitating adjustments in dosage to maintain therapeutic effects .
Properties
IUPAC Name |
2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid;2-(2-hydroxyethylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5.C4H11NO2/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;6-3-1-5-2-4-7/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);5-7H,1-4H2/t16-,17-,18+,19-,21+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWRWEUCEXUUAV-ZSESPEEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232132 | |
Record name | Treprostinil diolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
830354-48-8 | |
Record name | Treprostinil diolamine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0830354488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Treprostinil diolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TREPROSTINIL DIOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1FKG90039 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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